Cas no 1602841-79-1 (1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid)

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- 1602841-79-1
- EN300-1145827
-
- インチ: 1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)
- InChIKey: IRWPWZWKWIMNQQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C=C(C)C(C(=O)O)=N1
計算された属性
- 精确分子量: 236.0352552g/mol
- 同位素质量: 236.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- XLogP3: 2.7
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145827-5.0g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1145827-0.05g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 0.05g |
$612.0 | 2023-06-09 | ||
Enamine | EN300-1145827-0.1g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 0.1g |
$640.0 | 2023-06-09 | ||
Enamine | EN300-1145827-0.5g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 0.5g |
$699.0 | 2023-06-09 | ||
Enamine | EN300-1145827-2.5g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 2.5g |
$1428.0 | 2023-06-09 | ||
Enamine | EN300-1145827-10.0g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1145827-0.25g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 0.25g |
$670.0 | 2023-06-09 | ||
Enamine | EN300-1145827-1.0g |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |
1602841-79-1 | 1g |
$728.0 | 2023-06-09 |
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1602841-79-1)
1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1602841-79-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural features and potential biological activities, making it a subject of extensive investigation in academic and industrial settings.
The molecular structure of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole core substituted with a chlorophenyl group at the 3-position and a methyl group at the 4-position. This arrangement confers unique electronic and steric properties to the compound, which are critical in determining its interactions with biological targets. The presence of the chloro substituent on the phenyl ring enhances lipophilicity, while the methyl group contributes to steric hindrance, influencing binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole scaffolds. Pyrazoles are known for their versatility in drug design, offering a scaffold that can be modified to exhibit a wide range of biological activities. Among these, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been explored for its potential in various pharmacological applications.
One of the most compelling areas of research involving 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is its role as a precursor in the synthesis of bioactive molecules. The pyrazole core is a privileged structure in medicinal chemistry, frequently incorporated into drugs due to its ability to modulate enzyme activity and receptor binding. For instance, derivatives of pyrazole have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer.
Recent studies have highlighted the compound's potential as an intermediate in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By modifying the structure of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, researchers aim to develop molecules that can selectively inhibit specific kinases, thereby mitigating disease progression. The chlorophenyl and methyl substituents provide key interactions with the active site of kinases, enhancing binding affinity and efficacy.
The synthesis of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of the compound but also allow for structural modifications to tailor its biological properties.
In addition to its applications in drug development, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its role in material science. Pyrazole derivatives exhibit interesting physicochemical properties that make them suitable for use in polymers, coatings, and other advanced materials. The compound's ability to form stable complexes with metal ions has also been explored for applications in catalysis and sensing technologies.
The pharmacokinetic profile of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is another critical aspect that has been studied extensively. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have provided insights into its metabolic pathways and interactions with cytochrome P450 enzymes, which are crucial for drug safety and efficacy.
One notable finding from recent research is the compound's ability to modulate immune responses. Pyrazole derivatives have been shown to interact with immune cells and cytokine pathways, making them candidates for treating autoimmune diseases and infections. The specific structural features of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid appear to contribute to its immunomodulatory effects by engaging with receptors and signaling molecules involved in immune regulation.
The future prospects for 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid are promising, with ongoing research aimed at uncovering new applications and refining existing ones. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process by enabling rapid evaluation of thousands of derivatives. This will help identify novel analogs with enhanced potency, selectivity, and safety profiles.
In conclusion, 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1602841-79-1) represents a versatile molecule with significant potential across multiple domains of pharmaceutical research and material science. Its unique structural attributes make it an invaluable building block for developing new drugs targeting various diseases. As research continues to evolve,this compound is poised to play an increasingly important role in advancing therapeutic interventions.
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